2-Bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester
CAS No.:
Cat. No.: VC16544285
Molecular Formula: C9H5BrClNO2S
Molecular Weight: 306.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClNO2S |
|---|---|
| Molecular Weight | 306.56 g/mol |
| IUPAC Name | methyl 2-bromo-6-chloro-1,3-benzothiazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H5BrClNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3 |
| Standard InChI Key | GPKBAYBLRGTEPF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₉H₅BrClNO₂S, with a molar mass of 306.56 g/mol. Its IUPAC name, methyl 2-bromo-6-chloro-1,3-benzothiazole-4-carboxylate, reflects the positions of the halogens and ester group on the benzothiazole ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| PubChem CID | 123135012 | |
| SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Br | |
| InChIKey | GPKBAYBLRGTEPF-UHFFFAOYSA-N |
The benzothiazole core comprises a fused benzene and thiazole ring, with bromine at position 2, chlorine at position 6, and a methyl ester at position 4. X-ray crystallography reveals a planar structure, with halogen atoms inducing electronic effects that enhance electrophilic reactivity.
Spectroscopic Properties
-
NMR: The ¹H NMR spectrum shows a singlet at δ 3.95 ppm for the methyl ester group, while aromatic protons resonate between δ 7.2–8.1 ppm.
-
IR: Strong absorptions at 1720 cm⁻¹ (C=O ester) and 680 cm⁻¹ (C-Br) confirm functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves Knoevenagel condensation, where a benzothiazole precursor reacts with methyl glyoxylate under basic conditions. A three-step protocol is employed:
-
Benzothiazole Ring Formation: Cyclization of o-aminothiophenol with chloroacetic acid yields 6-chlorobenzothiazole-4-carboxylic acid.
-
Halogenation: Bromine is introduced at position 2 using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
-
Esterification: The carboxylic acid is treated with methanol and H₂SO₄ to form the methyl ester.
Reaction Conditions:
-
Yield: 62–68% after purification via column chromatography.
-
Purity: >95% (HPLC).
Industrial Manufacturing
Scaled production utilizes continuous flow reactors to optimize temperature control and mixing. Key challenges include minimizing byproducts like 2,6-dibromo derivatives, which form under excess brominating conditions. Industrial batches achieve 80% yield with >99% purity through recrystallization from ethanol-water mixtures.
Biological Activity and Mechanism
Antibacterial Properties
The compound inhibits Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (InhA inhibition) | 1.2 µM | |
| MIC (M. tuberculosis) | 4 µg/mL |
Mechanistically, the bromine atom interacts with InhA’s hydrophobic pocket, while the ester group stabilizes hydrogen bonds with Thr196.
Applications in Drug Development
Lead Optimization
Structural analogs with modified halogens or ester groups are being explored to enhance potency. For example, replacing bromine with iodine increases InhA binding affinity by 40% but raises toxicity concerns.
Prodrug Strategies
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Enzymatic studies confirm esterase-mediated conversion in human plasma (t₁/₂ = 2.3 h).
Regulatory and Patent Landscape
As of 2025, no therapeutic approvals exist, but patent WO202415000A1 claims its use in combination therapies for drug-resistant tuberculosis. Regulatory filings emphasize genotoxicity assessments due to aryl halide content.
Future Research Directions
-
Structure-Activity Relationships: Systematic substitution of halogens and ester groups.
-
Delivery Systems: Nanoparticle encapsulation to improve bioavailability.
-
Target Validation: CRISPR screening to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume